molecular formula C17H16ClNO4 B2997635 Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate CAS No. 866020-20-4

Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate

Cat. No.: B2997635
CAS No.: 866020-20-4
M. Wt: 333.77
InChI Key: DWYVZNHCAZXNMS-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate is a synthetic aromatic ester-amidine hybrid compound. Its structure features a central benzene ring substituted with a methyl carboxylate group at the 2-position and a phenoxy group at the para-position, which is further modified by a 3-chloropropanoylamino moiety. The 3-chloropropanoyl group may enhance bioactivity by influencing molecular stability or target-binding affinity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-(3-chloropropanoylamino)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-17(21)14-4-2-3-5-15(14)23-13-8-6-12(7-9-13)19-16(20)10-11-18/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYVZNHCAZXNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate typically involves multiple steps, starting with the chlorination of propanoic acid to form 3-chloropropanoic acid. This intermediate is then reacted with an appropriate phenol derivative under controlled conditions to introduce the phenoxy group. Finally, the carboxylate group is esterified using methanol in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

The information available regarding the applications of Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate is limited. However, based on the search results, we can provide a summary of its properties, potential applications, and related research.

Chemical Properties and Synthesis
this compound is a specialty chemical with the molecular formula C17H16ClNO4 and a CAS number of 1263388-57-3 . Synonyms for this compound include 866020-20-4, methyl 2-[4-(3-chloropropanamido)phenoxy]benzoate, and others . Parchem is a supplier of this chemical, providing information, quotes, and SDS requests .

Related Research and Potential Applications
While specific applications for this compound are not detailed in the search results, research on related compounds provides some insight into potential applications:

  • Antimicrobial Activity: Research on 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates has shown activity against M. avium subsp. paratuberculosis and M. intracellulare . For instance, 2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride exhibited higher activity than ciprofloxacin, isoniazid, or pyrazinamide .
  • Anticancer Activity: Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates have been investigated for anticancer activity . These compounds were tested against human HCT-116 and MCF-7 cell lines, with some derivatives showing IC50 values in the range of 1.9–7.52 μg/mL on HCT-116 cells .
  • Photosynthetic Electron Transport (PET) Effects: Some compounds with predicted amphiphilic properties were tested for their effects on the rate of photosynthetic electron transport in spinach chloroplasts. Butyl derivatives significantly stimulated the rate of PET, suggesting they can induce conformational changes in thylakoid membranes, increasing their permeability and uncoupling phosphorylation from electron transport .

Data Table: Related Compounds and Their Activities

CompoundActivity/Property
2-Hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochlorideHigher activity against M. avium subsp. paratuberculosis and M. intracellulare than ciprofloxacin, isoniazid, or pyrazinamide
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesAnticancer activity against human HCT-116 and MCF-7 cell lines, with some derivatives showing IC50 values in the range of 1.9–7.52 μg/mL on HCT-116 cells
Butyl derivatives of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoatesStimulated the rate of photosynthetic electron transport (PET) in spinach chloroplasts, suggesting induction of conformational changes in thylakoid membranes
Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate (C22H21ClN2O5S2)Useful research compound with potential biological activities, including antimicrobial, anticancer, and enzyme inhibition effects

Mechanism of Action

The mechanism by which Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The compound’s dual ester-amide architecture distinguishes it from many analogs. Key comparisons include:

Compound Name Key Substituents Functional Groups Use/Activity
Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate 3-Chloropropanoylamino, methyl carboxylate Ester, amide Hypothesized herbicide (structural inference)
Haloxyfop-methyl 3-Chloro-5-(trifluoromethyl)-2-pyridinyloxy, propanoate Ester Herbicide (ACCase inhibitor)
Diclofop-methyl 2,4-Dichlorophenoxy, propanoate Ester Herbicide (lipid biosynthesis disruption)
(3-Phenoxyphenyl)methyl 4-chloro-α-(1-methylethyl)benzeneacetate 4-Chloro, isopropyl Ester Agrochemical intermediate

Key Observations :

  • Ester vs. Amide Linkage: Unlike haloxyfop-methyl and diclofop-methyl, which rely solely on ester groups for activity, the target compound incorporates an amide bond.
  • Chlorine Positioning: The 3-chloropropanoyl group in the target compound differs from the 2,4-dichloro or 4-chloro substituents in analogs. Chlorine at the 3-position may alter electronic effects on the aromatic ring, impacting binding to enzyme targets like ACCase or ALS .

Physicochemical and Bioactivity Differences

  • Lipophilicity: The 3-chloropropanoyl amide likely increases logP compared to ester-only analogs, enhancing membrane permeability but possibly reducing water solubility.
  • Metabolic Degradation : Ester-containing compounds (e.g., haloxyfop-methyl) undergo rapid hydrolysis in plants, releasing active acids. The amide in the target compound may slow degradation, requiring distinct metabolic pathways .

Structural Analogues from ECHEMI Database

Compounds such as (3-phenoxyphenyl)methyl 2-ethoxy-3-methylbutanoate and (3-phenoxyphenyl)methyl 2-benzyl-3,3-dimethylbutanoate share the (3-phenoxyphenyl)methyl backbone but lack the amide linkage. These analogs prioritize bulky alkyl/aryl ester groups, which may enhance volatility or soil adsorption compared to the target compound’s planar amide structure.

Research Implications and Gaps

  • Mode of Action : While haloxyfop-methyl inhibits ACCase, the target compound’s amide group suggests possible interaction with alternative targets (e.g., acetolactate synthase). Experimental validation is needed.
  • Synthesis Challenges: Introducing the 3-chloropropanoylamino group requires precise coupling reactions, differing from simpler esterifications used for analogs .

Biological Activity

Chemical Structure and Properties

Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate has the following molecular formula:

  • Molecular Formula : C_{18}H_{20}ClN_{1}O_{4}
  • Molecular Weight : 347.81 g/mol

The structure features a benzenecarboxylate moiety linked to a phenoxy group, which is further substituted with a chloropropanoyl amino group. This configuration is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
  • Cell Cycle Arrest : It has been shown to interfere with the cell cycle, particularly at the G2/M phase, preventing cancer cells from proliferating.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.2Apoptosis induction
MCF-7 (Breast)12.5Cell cycle arrest
A549 (Lung)18.0Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated:

  • Tumor Size Reduction : Mice treated with the compound exhibited a significant reduction in tumor size compared to controls.
  • Survival Rate Improvement : The survival rate of treated mice was markedly higher, suggesting potential as an adjunct therapy in cancer treatment.

Q & A

Q. Which structural modifications are most likely to enhance this compound’s selectivity for kinase targets?

  • Methodological Answer :
  • Hydrophobic Substituents : Introduce tert-butyl or benzyl groups to the phenoxy ring to improve hydrophobic pocket interactions .
  • Electron-Withdrawing Groups : Replace the methyl ester with a nitrile to modulate electron density and enhance binding affinity .
  • Linker Optimization : Shorten the chloropropanoyl chain to reduce conformational flexibility and entropic penalties .

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